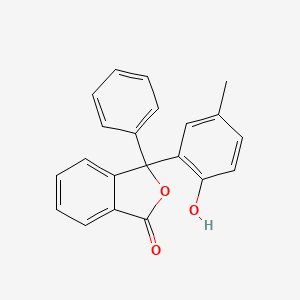
3-(2-hydroxy-5-methylphenyl)-3-phenylisobenzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-hydroxy-5-methylphenyl)-3-phenylisobenzofuran-1(3H)-one is a complex organic compound known for its unique chemical structure and properties This compound is part of the isobenzofuranone family, which is characterized by a fused benzene and furan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxy-5-methylphenyl)-3-phenylisobenzofuran-1(3H)-one typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxy-5-methylacetophenone with benzaldehyde in the presence of a base, followed by cyclization to form the isobenzofuranone core. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(2-hydroxy-5-methylphenyl)-3-phenylisobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isobenzofuranones, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(2-hydroxy-5-methylphenyl)-3-phenylisobenzofuran-1(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-hydroxy-5-methylphenyl)-3-phenylisobenzofuran-1(3H)-one involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity and interactions with biological molecules. The aromatic rings provide a stable framework for the compound to interact with enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-5-methylphenylphosphonic acid: Known for its complexation properties with metals.
2-hydroxy-5-methoxyphenylphosphonic acid: Exhibits similar chemical behavior but with a methoxy group instead of a methyl group.
Uniqueness
3-(2-hydroxy-5-methylphenyl)-3-phenylisobenzofuran-1(3H)-one is unique due to its specific substitution pattern and the presence of both hydroxy and methyl groups on the phenyl ring.
Properties
CAS No. |
141034-37-9 |
|---|---|
Molecular Formula |
C21H16O3 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
3-(2-hydroxy-5-methylphenyl)-3-phenyl-2-benzofuran-1-one |
InChI |
InChI=1S/C21H16O3/c1-14-11-12-19(22)18(13-14)21(15-7-3-2-4-8-15)17-10-6-5-9-16(17)20(23)24-21/h2-13,22H,1H3 |
InChI Key |
NCTBREQICUGUQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2(C3=CC=CC=C3C(=O)O2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



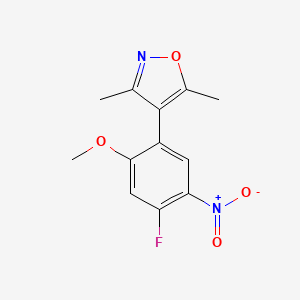
![2-(Chloromethyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B12880828.png)


![2-(1H-1,2,4-Triazol-1-yl)-1H-benzo[d]imidazol-4-amine](/img/structure/B12880860.png)
![3,6-Dimethyl-2-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12880867.png)


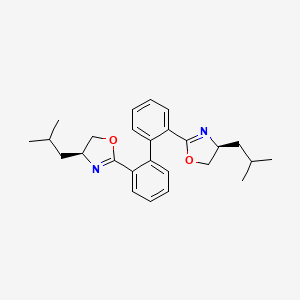

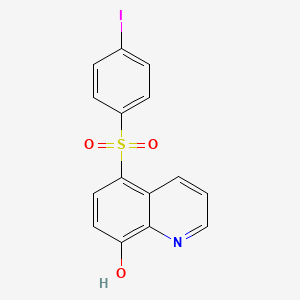
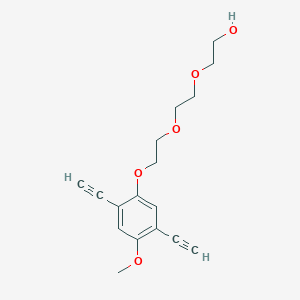
![Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] decanedioate](/img/structure/B12880905.png)
